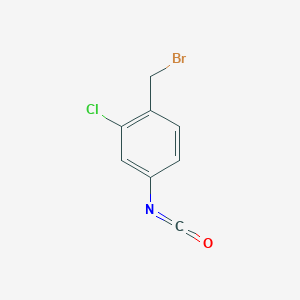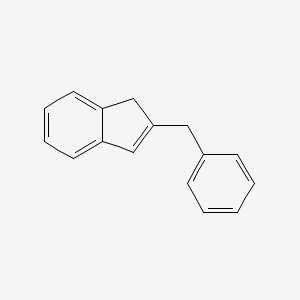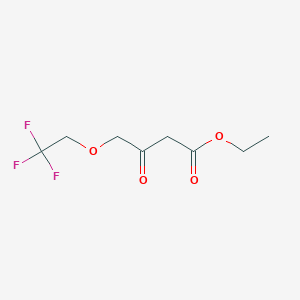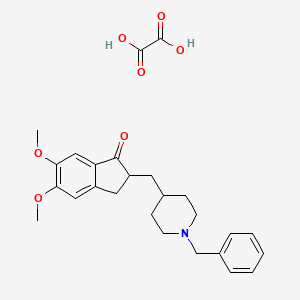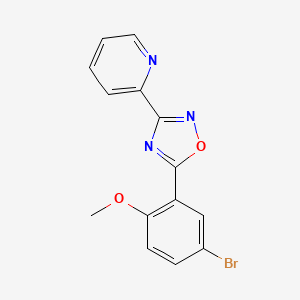
3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring, a brominated methoxyphenyl group, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with 5-bromo-2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.
化学反応の分析
Types of Reactions
3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Lacks the bromine and methoxy groups, which may affect its reactivity and biological activity.
3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group at a different position, potentially altering its properties.
Uniqueness
The presence of the bromine and methoxy groups in 3-(Pyridin-2-yl)-5-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazole makes it unique compared to similar compounds. These substituents can influence the compound’s electronic properties, reactivity, and potential biological activity.
特性
分子式 |
C14H10BrN3O2 |
|---|---|
分子量 |
332.15 g/mol |
IUPAC名 |
5-(5-bromo-2-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10BrN3O2/c1-19-12-6-5-9(15)8-10(12)14-17-13(18-20-14)11-4-2-3-7-16-11/h2-8H,1H3 |
InChIキー |
SJACKCKIPKMMMS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=NO2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


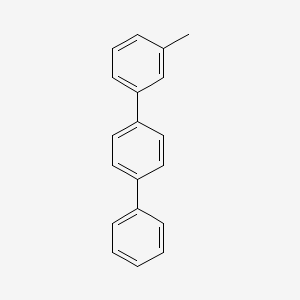

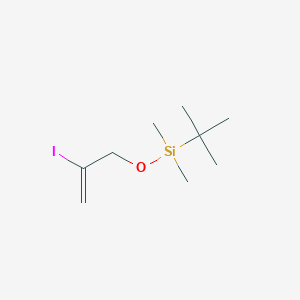

![Ethyl 4-[(2-amino-5-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B8375648.png)
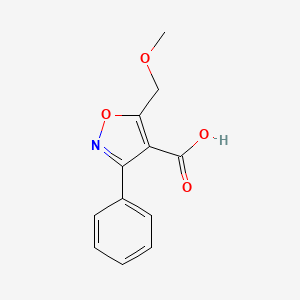
![1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-3-carbaldehyde](/img/structure/B8375668.png)
![4,8-Dihydro[1,3]thiazolo[3,4-a]pyrimidin-6-one](/img/structure/B8375674.png)
